An In-depth Technical Guide to the Basic Properties of (Cyclohexylmethyl)(methoxy)amine Hydrochloride
An In-depth Technical Guide to the Basic Properties of (Cyclohexylmethyl)(methoxy)amine Hydrochloride
Foreword
For the researcher, scientist, and drug development professional, a comprehensive understanding of the fundamental physicochemical properties of a molecule is the bedrock of innovation. It is this foundational knowledge that informs rational drug design, enables the development of robust analytical methodologies, and ultimately dictates the success of a therapeutic candidate. This guide provides an in-depth exploration of the core basic properties of (Cyclohexylmethyl)(methoxy)amine hydrochloride, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of facts to a nuanced discussion of the principles governing its behavior and the experimental techniques used to elucidate its characteristics. Our focus is on providing not just the "what," but the "why" and the "how," empowering the reader to apply these concepts in their own research endeavors.
Molecular Identity and Physicochemical Characteristics
(Cyclohexylmethyl)(methoxy)amine hydrochloride, also known as N-(cyclohexylmethyl)-O-methylhydroxylamine hydrochloride, is a substituted hydroxylamine derivative. Its structure, featuring a cyclohexylmethyl group appended to a methoxyamine moiety, suggests a molecule with a blend of lipophilic and polar characteristics.
| Property | Value | Source |
| Chemical Name | (Cyclohexylmethyl)(methoxy)amine hydrochloride | [1] |
| Synonyms | N-(cyclohexylmethyl)-O-methylhydroxylamine hydrochloride | [1] |
| CAS Number | 1803584-35-1 | [1] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 g/mol | [1] |
| Physical Form | Powder | [1] |
| InChI | 1S/C8H17NO.ClH/c1-10-9-7-8-5-3-2-4-6-8;/h8-9H,2-7H2,1H3;1H | [1] |
| InChIKey | FHJBXWZVFDBRQD-UHFFFAOYSA-N | [1] |
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Figure 1: Chemical structure of (Cyclohexylmethyl)(methoxy)amine hydrochloride.
The Cornerstone of Function: Understanding Basicity and pKa
The basicity of an amine is a measure of its ability to accept a proton, a fundamental property that dictates its behavior in biological systems and chemical reactions.[2] This is quantified by the pKa of its conjugate acid. A lower pKa indicates a stronger acid (and thus a weaker conjugate base), while a higher pKa signifies a weaker acid (and a stronger conjugate base). For an amine hydrochloride salt, the pKa value refers to the equilibrium between the protonated amine (the ammonium cation) and the free amine.
The electron-donating or withdrawing nature of the substituents on the nitrogen atom significantly influences basicity.[3] In the case of (Cyclohexylmethyl)(methoxy)amine hydrochloride, the cyclohexylmethyl group is an alkyl group, which is generally electron-donating through an inductive effect. This would be expected to increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to an unsubstituted amine. However, the presence of the methoxy group introduces a competing effect. The oxygen atom is electronegative and can exert an electron-withdrawing inductive effect, which would decrease basicity.
Experimental Determination of pKa: A Protocol for Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[4] The procedure involves the gradual addition of a standardized titrant (in this case, a strong base) to a solution of the amine hydrochloride, while monitoring the pH of the solution.
Objective: To determine the pKa of (Cyclohexylmethyl)(methoxy)amine hydrochloride.
Principle: The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal. This corresponds to the half-equivalence point in the titration curve.[3]
Materials:
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(Cyclohexylmethyl)(methoxy)amine hydrochloride
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Standardized 0.1 M sodium hydroxide (NaOH) solution
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Standardized 0.1 M hydrochloric acid (HCl) solution
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Deionized water, freshly boiled to remove dissolved CO₂
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Buret (50 mL)
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Beakers (150 mL)
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Volumetric flasks
Procedure:
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Preparation of the Analyte Solution: Accurately weigh approximately 18 mg of (Cyclohexylmethyl)(methoxy)amine hydrochloride (to make a ~1 mM solution in 100 mL) and dissolve it in 100 mL of deionized water in a 150 mL beaker.
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Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar. Position the buret filled with standardized 0.1 M NaOH solution above the beaker.
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Initial pH Measurement: Record the initial pH of the solution.
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Titration: Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Equivalence Point: As the pH begins to change more rapidly, reduce the increment volume. Continue the titration past the equivalence point, which is characterized by a sharp inflection in the titration curve.
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Data Analysis:
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Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
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Determine the equivalence point, which is the point of maximum slope on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
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The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
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The pKa is equal to the pH at the half-equivalence point.[3]
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Self-Validation: The protocol's integrity is maintained by the use of standardized acidic and basic solutions, calibration of the pH meter with standard buffers before the experiment, and the analysis of the titration curve's shape, which should conform to theoretical expectations for a monoprotic acid titration.
